molecular formula C8H5N3O B15221349 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15221349
M. Wt: 159.14 g/mol
InChI Key: FLTBNBXRPREWRH-UHFFFAOYSA-N
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Description

6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, a domino reaction strategy using 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been reported to yield pyrrolo[3,2-c]pyridine derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using water as a reaction medium and avoiding hazardous catalysts, are often applied to optimize the synthesis for large-scale production .

Mechanism of Action

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-2-5-3-10-7-1-8(12)11-4-6(5)7/h1,3-4,10H,(H,11,12)

InChI Key

FLTBNBXRPREWRH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C#N

Origin of Product

United States

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